
2-Anthracenecarboxylic acid, 9,10-dihydro-3,8-dihydroxy-9,10-dioxo-1-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anthracenecarboxylic acid, 9,10-dihydro-3,8-dihydroxy-9,10-dioxo-1-propyl- is a natural product found in Streptomyces griseorubiginosus and Streptomyces with data available.
Applications De Recherche Scientifique
1. Antipsoriatic Activity
A study by Müller and Prinz (1997) demonstrates the synthesis and biological activity of novel carboxylic and hydroxamic acids based on 1,8-dihydroxy-9(10H)-anthracenone. These compounds, including derivatives of 2-Anthracenecarboxylic acid, exhibited inhibitory activity against 5-lipoxygenase and retained antiproliferative activity, indicating potential antipsoriatic applications (Müller & Prinz, 1997).
2. Chemical Resolution Studies
Ramanathan and Periasamy (1998) conducted research involving the resolution of C2-symmetric 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid using (S)-proline. This work contributes to the understanding of chemical resolutions in the context of anthracene derivatives, relevant to 2-Anthracenecarboxylic acid (Ramanathan & Periasamy, 1998).
3. Luminescent and Magnetic Properties
Wang et al. (2015) explored the synthesis and characterization of metal-organic complexes involving 9,10-dioxo-9,10-dihydroanthracene-1,5-dicarboxylic acid. Their study revealed significant insights into the luminescent and magnetic properties of these complexes, suggesting applications in materials science (Wang et al., 2015).
4. Synthesis of Organic Opto-Electronic Materials
Zheng (2005) synthesized dihydroxy-9,10-dihydroanthracene from 1,8-dihydroxy-9,10-anthraquinone. This research contributes to the development of organic opto-electronic materials, highlighting the utility of 2-Anthracenecarboxylic acid derivatives in this field (Zheng, 2005).
5. Immunopharmacological Activities
Park et al. (2016) identified Anthraquinone-2-carboxylic acid (AQCA), a derivative of 2-Anthracenecarboxylic acid, as a major anthraquinone in Brazilian taheebo. Their study revealed AQCA's potential in suppressing inflammatory responses, hinting at its immunopharmacological applications (Park et al., 2016).
Propriétés
Numéro CAS |
208525-17-1 |
|---|---|
Nom du produit |
2-Anthracenecarboxylic acid, 9,10-dihydro-3,8-dihydroxy-9,10-dioxo-1-propyl- |
Formule moléculaire |
C18H14O6 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
3,8-dihydroxy-9,10-dioxo-1-propylanthracene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O6/c1-2-4-8-13-10(7-12(20)15(8)18(23)24)16(21)9-5-3-6-11(19)14(9)17(13)22/h3,5-7,19-20H,2,4H2,1H3,(H,23,24) |
Clé InChI |
FNFBCXUSCQLQFP-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
SMILES canonique |
CCCC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
Synonymes |
K 1115 A K-1115 A K1115 A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1247641.png)
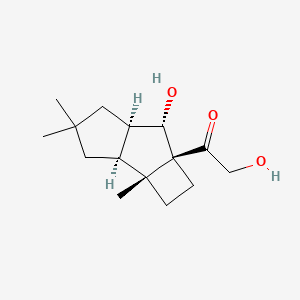

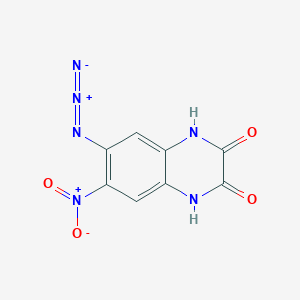

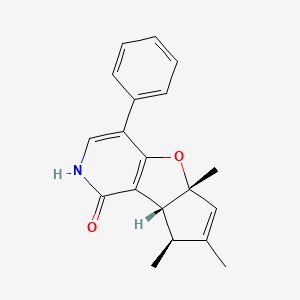


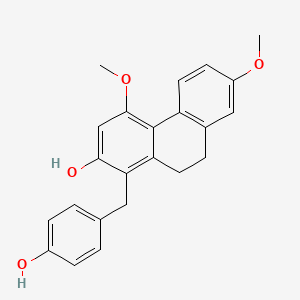

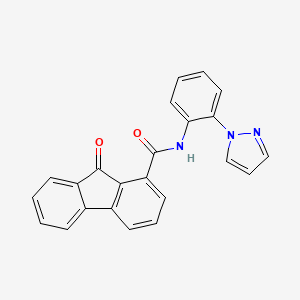

![6,6'-Bis[bis(2-pyridylmethyl)aminomethyl]-2,2'-bipyridine](/img/structure/B1247663.png)
